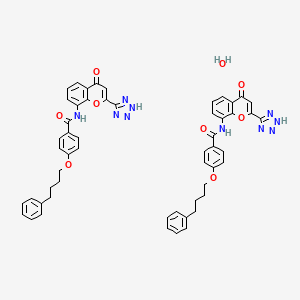

Pranlukast hemihydrate

Overview

Description

Pranlukast hemihydrate (C₂₇H₂₃N₅O₄·½H₂O) is a selective, competitive antagonist of cysteinyl leukotriene type 1 (CysLT1) receptors, clinically used to manage chronic bronchial asthma and prevent exercise-induced bronchoconstriction . Its molecular weight is 490.51 g/mol, with a solubility of 1.03 μg/mL in water at 37°C and ≥10 mg/mL in DMSO at 25°C . The compound exhibits poor oral bioavailability (~4.3% in rats), attributed to its low aqueous solubility and wettability . To address these limitations, advanced formulations such as surface-modified microparticles, self-microemulsifying drug delivery systems (SMEDDS), and cyclodextrin complexes have been developed .

Preparation Methods

Pranlukast can be synthesized through various methods. One method involves using 2-aminophenol-4-sulfonic acid as a starting material. This compound undergoes acylation, Fries rearrangement, and deprotection to form a key intermediate, 3-amino-2-hydroxyacetophenone. This intermediate then reacts with 4-(phenylbutoxy)benzoic acid, followed by condensation with ethyl 1H-tetrazole-5-acetate, and finally, ring closing under acidic conditions . Another method involves synthesizing pranlukast from tetrahydrofuran through ring opening, Friedel-Crafts alkylation, bromination, condensation, and ring closing reactions . These methods are suitable for industrial production due to their high yield and safety .

Chemical Reactions Analysis

Pranlukast undergoes various chemical reactions, including:

Oxidation: Pranlukast can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in pranlukast, altering its chemical properties.

Substitution: Pranlukast can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Asthma Management

Pranlukast is effective in treating uncontrolled asthma, particularly when used in conjunction with inhaled corticosteroids (ICS). A study comparing two formulations of pranlukast, Prakanon® and Onon®, found that both had similar efficacy in controlling asthma symptoms, with a final asthma control rate of 81% for Prakanon® and 76% for Onon® . The study also reported no significant differences in adverse effects between the two formulations.

2. Allergy Treatment

Research indicates that pranlukast hemihydrate can inhibit airway hyperresponsiveness in patients suffering from conditions like cedar pollinosis. This suggests its potential application in treating allergic rhinitis and other allergic conditions .

Formulation and Bioavailability Enhancements

1. Improved Oral Bioavailability

One of the significant challenges with this compound is its poor solubility in water, which affects its bioavailability. Various studies have focused on enhancing the dissolution rate and oral bioavailability through innovative formulation techniques:

- Surface-Modified Microparticles : A study developed surface-modified this compound microparticles using spray-drying methods with hydroxypropylmethyl cellulose (HPMC) and sucrose laurate. This approach resulted in a marked increase in solubility (up to 1,900-fold) and improved oral bioavailability, achieving approximately 2.5-fold increases in the area under the curve (AUC) compared to commercial products .

- Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Another approach involved using SMEDDS to enhance the oral absorption of this compound. The SMEDDS formulation demonstrated a threefold increase in bioavailability compared to plain aqueous suspensions, indicating its effectiveness as an alternative delivery method for poorly soluble drugs .

Case Studies

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. By inhibiting the actions of leukotriene D4 at this receptor, pranlukast prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus . This mechanism helps alleviate symptoms of asthma and allergic rhinitis by reducing bronchospasm and inflammation .

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

- Pranlukast : Selectively inhibits CysLT1 receptors, blocking leukotriene-induced bronchoconstriction and inflammation .

- Montelukast : Also a CysLT1 antagonist but exhibits additional soluble epoxide hydrolase (sEH) inhibitory activity .

- Zafirlukast : Dual modulator of sEH and peroxisome proliferator-activated receptor gamma (PPARγ), offering broader anti-inflammatory effects .

| Compound | Primary Target | Secondary Targets |

|---|---|---|

| Pranlukast | CysLT1 receptor | None |

| Montelukast | CysLT1 receptor | sEH inhibitor |

| Zafirlukast | CysLT1 receptor | sEH inhibitor, PPARγ agonist |

Key Insight : Pranlukast’s specificity for CysLT1 may reduce off-target effects compared to Zafirlukast but limits its anti-inflammatory scope .

Formulation Strategies and Bioavailability Enhancement

Pranlukast Hemihydrate

- Surface-Modified Microparticles :

- SMEDDS :

- Cyclodextrin Complexes :

Montelukast and Zafirlukast

- Montelukast : Commonly formulated as chewable tablets or oral granules, leveraging its higher intrinsic solubility (20–30 μg/mL in water).

- Zafirlukast : Requires food for optimal absorption due to lipophilicity; formulations often include lipid-based carriers .

Comparative Dissolution Data :

| Formulation | Maximum Dissolution (%) | Bioavailability Enhancement |

|---|---|---|

| Pranlukast (F7 Microparticles) | 90.8% (pH 6.8) | 2.5× AUC vs. commercial |

| Pranlukast SMEDDS | N/A | 2.7× AUC vs. suspension |

| Montelukast Oral Granules | >90% (pH 6.8) | 1.5× vs. conventional |

Key Insight : Pranlukast requires more aggressive formulation optimization than Montelukast due to its lower solubility .

Physicochemical Properties

| Parameter | This compound | Montelukast | Zafirlukast |

|---|---|---|---|

| Molecular Weight (g/mol) | 490.51 | 608.18 | 575.70 |

| Water Solubility (μg/mL) | 1.03 (37°C) | 20–30 (25°C) | <1 (25°C) |

| LogP | 4.2 | 8.1 | 6.5 |

| Melting Point (°C) | 192.1 | 147–150 | 138–140 |

Key Insight : Pranlukast’s intermediate logP (4.2) suggests balanced lipophilicity but still requires surfactants (e.g., sucrose laurate) for dissolution .

Biological Activity

Pranlukast hemihydrate is a selective, competitive antagonist of cysteinyl leukotriene receptors, primarily used in the management of asthma and allergic rhinitis. This article explores its biological activity, focusing on its pharmacokinetics, efficacy in clinical settings, and formulation advancements aimed at improving its bioavailability.

Pharmacokinetics

This compound exhibits low solubility in water, with reported values around 1.03 μg/mL at 37°C. Its absolute bioavailability after oral administration is approximately 4.3% in rats, with food intake influencing absorption rates significantly. For instance, a minimum of 12.5% of an oral dose is absorbed when taken post-meal, as evidenced by urinary and fecal excretion studies in healthy volunteers .

Table 1: Solubility of this compound

| Condition | Solubility (μg/mL) |

|---|---|

| Water (37°C) | 1.03 |

| Hydroxypropylmethyl cellulose | 682.03 |

| Sucrose laurate | 682.03 |

Formulation Advancements

To enhance the drug's oral bioavailability, various formulations have been developed. A notable study utilized surface-modified microparticles created through a spray-drying method using hydroxypropylmethyl cellulose and sucrose laurate. This formulation demonstrated a significant increase in dissolution rates—up to 85% within 30 minutes in a dissolution medium at pH 6.8—and improved pharmacokinetic parameters compared to commercial products .

Case Study: Efficacy Comparison

A clinical trial compared two formulations of pranlukast: Prakanon® (modified pranlukast) and Onon®. The study involved 30 patients with uncontrolled asthma, assessing lung function and asthma control rates. Results indicated no significant differences between the two drugs in terms of efficacy or side effects, with an asthma control rate of 81% for Prakanon® versus 76% for Onon® .

Table 2: Clinical Trial Results

| Parameter | Prakanon® (n=21) | Onon® (n=21) | p-value |

|---|---|---|---|

| Final asthma control rate | 81% | 76% | NS |

| Changes from baseline (ACT) | 2.3 ± 4.3 | 2.5 ± 3.9 | NS |

| Adverse events (AEs) | 11 (33%) | 11 (33%) | NS |

Biological Activity in Asthma Management

This compound has been shown to effectively inhibit airway hyperresponsiveness in various patient populations, including those with allergic conditions such as Japanese cedar pollinosis. In a study involving non-asthmatic patients, pranlukast significantly reduced airway responsiveness compared to control groups receiving other treatments like fexofenadine .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Pranlukast hemihydrate purity and crystallinity?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for confirming crystallinity and distinguishing between anhydrous and hemihydrate forms. For example, DSC thermograms show distinct endothermic peaks for dehydration events near 100°C and melting points around 233°C (with decomposition) .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, ensuring ≥98% purity as per pharmacopeial standards .

Q. How does this compound interact with leukotriene receptors, and what experimental models validate its antagonism?

Methodological Answer:

- Competitive radioligand binding assays using [³H]LTD4 and [³H]LTE4 in lung membrane preparations are standard. This compound exhibits Kᵢ values of 0.63 ± 0.11 nM for LTE4 and 0.99 ± 0.19 nM for LTD4, confirming high selectivity .

- In vitro functional assays (e.g., guinea pig tracheal contraction) and in vivo murine asthma models are used to validate receptor antagonism and dose-response relationships .

Q. What solvents are optimal for dissolving this compound in preclinical studies?

Methodological Answer:

- This compound is highly lipophilic (logP = 3.88) and exhibits poor aqueous solubility (practically insoluble in water). Dimethyl sulfoxide (DMSO) at ≥10 mg/mL or ethanol (99.5%) with surfactants (e.g., Tween 20) are preferred for in vitro studies .

- For oral bioavailability studies, self-microemulsifying drug-delivery systems (SMEDDS) containing Lauroglycol FCC® and Cremophor EL® enhance solubility to 2.65 ± 0.10 mg/g .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

- Discrepancies in solubility values (e.g., 2.65 mg/g in SMEDDS vs. higher values in organic solvents) arise from solvent polarity and surfactant interactions. Phase solubility diagrams and molecular dynamic simulations can model solvent-drug interactions .

- Validate experimental conditions using thermodynamic parameters (e.g., Gibbs free energy, enthalpy) derived from van’t Hoff plots to identify temperature-dependent anomalies .

Q. What experimental design principles improve the oral bioavailability of this compound in animal models?

Methodological Answer:

- Particle surface modification with hydroxypropyl methylcellulose (HPMC) and sodium lauryl sulfate (SLS) in a 1:1:2 ratio (Drug:HPMC:SL) reduces particle size to <200 nm, achieving stable plasma concentrations (Cₘₐₓ = 120 ng/mL) over 12 hours .

- Pharmacokinetic studies should use crossover designs with washout periods to minimize inter-subject variability. Non-compartmental analysis (NCA) is recommended for calculating AUC and t₁/₂ .

Q. How can researchers address challenges in replicating in vitro binding affinity results in in vivo systems?

Methodological Answer:

- Protein binding effects (e.g., serum albumin) and first-pass metabolism may reduce free drug availability. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro Kᵢ values .

- Validate findings with knockout mouse models (e.g., CYP3A4-deficient) to isolate metabolic pathways impacting bioavailability .

Q. What statistical methods are appropriate for analyzing contradictory data in formulation optimization studies?

Methodological Answer:

- Multivariate regression analysis (e.g., PLS regression) can identify key formulation variables (e.g., surfactant ratios, homogenization speed) impacting solubility and stability .

- For dose-response studies with small sample sizes, Bayesian hierarchical models improve robustness by pooling data across experiments .

Q. Methodological Guidelines for Data Reporting

Q. How should researchers document synthetic procedures and characterization data for this compound derivatives?

- Follow Beilstein Journal of Organic Chemistry guidelines :

- Report synthetic steps with exact molar ratios , reaction times, and purification methods (e.g., column chromatography with silica gel 60).

- Provide ¹H/¹³C NMR (δ in ppm), HRMS (m/z), and elemental analysis (C, H, N within ±0.4% of theoretical) for new compounds .

- Deposit large datasets (e.g., crystallographic data) in public repositories like Cambridge Structural Database .

Q. What are best practices for ensuring reproducibility in pharmacokinetic studies?

- Detailed Supplementary Materials : Include homogenization protocols (e.g., rotor-stator speed at 15,000 rpm for 10 minutes) and storage conditions (e.g., -80°C with desiccants) .

- NIH Guidelines Compliance : Report animal strain, sex, and weight ranges explicitly. For example, use male Sprague-Dawley rats (200–250 g) with ad libitum access to water .

Properties

IUPAC Name |

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKINXMPLXUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043782 | |

| Record name | Pranlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103177-37-3 | |

| Record name | Pranlukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103177-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranlukast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pranlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pranlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pranlukast | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.